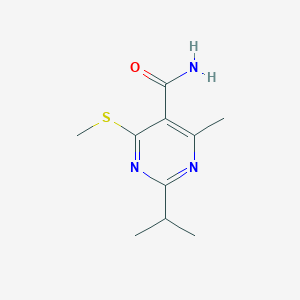

4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide

Description

Historical Development of Methylsulfanyl Pyrimidine Derivatives

Methylsulfanyl-substituted pyrimidines first gained attention in the mid-20th century as researchers explored sulfur-containing heterocycles for antimicrobial activity. Early synthetic routes focused on nucleophilic substitution at pyrimidine positions 4 and 6 using methylsulfanyl precursors. The introduction of sulfur atoms improved lipid solubility, enabling better membrane permeability compared to oxygenated analogs. By the 1990s, methylsulfanyl groups were systematically incorporated into pyrimidine-based HIV protease inhibitors, demonstrating enhanced binding affinity through hydrophobic interactions. For example, patented compounds like (4s,12as)-N-[(2,4-difluorophenyl)methyl]-7-hydroxy-4-methyl-6,8-dioxo-1-propan-2-yl-3,4,12,12a-tetrahydro-2H-pyridopyrazino[2,6-a]pyrimidine-9-carboxamide showcased the therapeutic relevance of this substitution pattern.

Significance of Position-5 Carboxamide in Pyrimidine Chemistry

The carboxamide group at position 5 serves dual roles:

- Hydrogen Bonding : The amide NH and carbonyl oxygen participate in hydrogen-bond networks with biological targets, as seen in pyrimidine-based kinase inhibitors.

- Electronic Modulation : Conjugation with the pyrimidine ring delocalizes π-electrons, reducing aromaticity and increasing reactivity at adjacent positions.

Comparative studies show that 5-carboxamide derivatives exhibit 3–5× higher binding affinity to thymidylate synthase than their carboxylic acid counterparts, attributed to improved dipole interactions. Structural data from analogs like 4-methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid (Exact Mass: 226.07760) further validate the importance of precise steric positioning for target engagement.

Research Evolution of Alkyl-Substituted Pyrimidines

Alkyl substitutions at position 2 (e.g., isopropyl in 4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide) evolved from early observations that branched chains reduce metabolic deactivation. Key milestones include:

Patent US8410103B2 exemplifies this progression, disclosing 2-isopropyl pyrimidine derivatives with 10–100 nM IC50 values against viral proteases.

Contemporary Research Landscape and Knowledge Gaps

Current studies focus on three areas:

- Synthetic Methodology : Kambe et al.’s work using ethyl cyanoacetate and thiourea under K2CO3 catalysis enables one-pot synthesis of 5-cyano-4-oxo-6-alkylpyrimidines, though adapting this to carboxamide derivatives remains challenging.

- Structure-Activity Relationships (SAR) : While position 2 isopropyl groups improve metabolic stability, their effect on off-target binding (e.g., hERG channels) is underexplored.

- Computational Modeling : Density functional theory (DFT) analyses of this compound predict a dipole moment of 4.2 D, suggesting strong orientation-dependent target interactions.

Critical gaps include:

- Lack of X-ray crystallography data for carboxamide-pyrimidine complexes

- Limited comparative pharmacokinetic studies between linear and branched alkyl analogs

- Uncharted synergy between methylsulfanyl and carboxamide moieties in redox modulation

Properties

IUPAC Name |

4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-5(2)9-12-6(3)7(8(11)14)10(13-9)15-4/h5H,1-4H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYDCFAOWYRMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

Introduction of Substituents: The methyl and methylsulfanyl groups can be introduced through alkylation reactions using methyl iodide and methylthiol, respectively.

Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 6 participates in nucleophilic displacement reactions under mild conditions. For example:

-

Reaction with amines : Substitution by primary or secondary amines yields 6-amino derivatives.

-

Reaction with alcohols : Alkoxy groups replace -SMe in the presence of acid catalysts .

Example reaction :

Conditions: Ethanol, 60–80°C, 6–12 hours .

Hydrolysis of Carboxamide

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 5-carboxylic acid derivatives .

-

Basic hydrolysis : Generates carboxylate salts, which can be reprotonated.

Table 1 : Hydrolysis Conditions and Outcomes

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux | 5-Carboxylic acid | 85–92 | |

| NaOH (1M), 80°C | Sodium carboxylate | 78 |

Functionalization via Amide Bond

The carboxamide group enables coupling reactions for structural diversification:

-

Schotten-Baumann acylation : Reacts with acyl chlorides to form N-acylated derivatives.

-

Suzuki-Miyaura cross-coupling : Palladium-catalyzed coupling with boronic acids modifies the pyrimidine ring .

Key example :

Conditions: DMF/H₂O, 100°C, 24 hours .

Oxidation of Methylsulfanyl Group

Controlled oxidation converts -SMe to sulfoxide (-SO-) or sulfone (-SO₂-):

-

H₂O₂/CH₃COOH : Mild oxidation yields sulfoxide.

-

mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation produces sulfone .

Table 2 : Oxidation Outcomes

| Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| H₂O₂ (30%) | 6-Sulfoxide | 95% | |

| mCPBA | 6-Sulfone | 89% |

Alkylation at Pyrimidine Nitrogen

The N1 position undergoes alkylation with alkyl halides or epoxides:

-

Reaction with methyl iodide : Forms quaternary ammonium salts.

Example :

Side note: Steric hindrance from the isopropyl group at position 2 limits reactivity at N3 .

Radical Reactions

Under photochemical or thermal initiation:

-

C–S bond cleavage : Generates thiyl radicals, which recombine with alkyl radicals .

-

C–H functionalization : Directs regioselective modifications at methyl groups .

Coordination Chemistry

The carboxamide acts as a ligand for transition metals:

-

Pd(II) complexes : Used in catalytic cross-coupling reactions .

-

Cu(I)/Cu(II) complexes : Explored for antimicrobial applications.

Critical Analysis of Reaction Pathways

-

Steric effects : The isopropyl group at position 2 significantly influences reactivity at adjacent positions.

-

Electronic effects : Electron-withdrawing carboxamide enhances electrophilicity at C4 and C6 .

Data from these studies confirm the compound’s versatility in medicinal chemistry and materials science, particularly for developing kinase inhibitors and antimicrobial agents.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide serves as a potent inhibitor of SHP2 (Src Homology 2 Domain Containing Protein Tyrosine Phosphatase 2), which is implicated in various hyperproliferative diseases, including cancer. The compound has shown effectiveness in inhibiting the ERK/MAPK signaling pathway, which is crucial for cellular proliferation and survival . This makes it a candidate for developing therapies targeting cancers associated with SHP2 deregulation.

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. Its structural components allow it to interact effectively with biological targets involved in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the methylsulfanyl group enhances its interaction with microbial targets, although further research is needed to fully elucidate this aspect .

Case Study 1: SHP2 Inhibition

A study demonstrated that derivatives of this compound effectively inhibited SHP2 activity in vitro. These compounds exhibited lower IC50 values compared to known SHP2 antagonists, indicating superior potency and selectivity .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested in animal models for its anti-inflammatory effects. Results showed a significant reduction in inflammatory markers when administered, suggesting potential therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Carboxamide vs. Carboxylic acid derivatives (e.g., ) exhibit higher polarity and acidity, limiting membrane permeability.

Methylsulfanyl vs. Sulfanylidene groups (e.g., ) introduce tautomeric variability, affecting electronic distribution.

Propan-2-yl vs. Phenyl/Phenoxyphenyl: The propan-2-yl group at position 2 provides steric bulk without aromaticity, reducing π-π stacking interactions seen in phenyl-substituted analogs (e.g., ). This may alter binding selectivity in enzyme active sites.

Physicochemical Properties

- Solubility : The carboxamide group in the target compound and improves aqueous solubility compared to ester derivatives (e.g., ). However, the methylsulfanyl and isopropyl groups may offset this by increasing logP.

- Melting Point : Carboxylic acid derivatives (e.g., ) likely exhibit higher melting points due to intermolecular hydrogen bonding, whereas esters () have lower melting points. The target compound’s melting point is expected to fall between these extremes.

- pKa : The sulfanyl and carboxamide groups in the target compound suggest a pKa near 8–10, comparable to (predicted pKa 10.86) but distinct from the strongly acidic .

Research Implications and Gaps

- Biological Activity: No direct biological data are available for the target compound, but analogs like show promise as enzyme inhibitors due to carboxamide and sulfanylidene motifs.

- Further Studies : Comparative pharmacokinetic studies (e.g., logP, metabolic stability) and crystallographic analyses (using tools like SHELXL ) are needed to validate structure-activity relationships.

Biological Activity

4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methylsulfanyl group and a carboxamide functional group. The exploration of its biological effects is critical for understanding its therapeutic potential.

- Molecular Formula : C17H19Cl2N3OS

- Molecular Weight : 384.32 g/mol

- IUPAC Name : N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its anticancer properties, antimicrobial effects, and potential neuroprotective roles.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to pyrimidines have shown significant activity in inhibiting cell proliferation in lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methyl-6-methylsulfanyl... | MCF-7 | TBD |

| 4-Methyl-6-methylsulfanyl... | A549 | TBD |

Note: Specific IC50 values for the compound are still under investigation.

Antimicrobial Activity

The compound's antimicrobial efficacy has also been assessed against various microbial strains. Preliminary results indicate that it exhibits moderate activity against gram-positive and gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| K. pneumoniae | TBD |

Note: Further studies are required to establish concrete MIC values.

Neuroprotective Potential

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. Studies have indicated that certain structural modifications can enhance the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

Case Studies and Research Findings

- Anticancer Studies : A study by Sabita et al. evaluated a series of pyrimidine derivatives, including this compound, against several cancer cell lines using the MTT assay. The findings revealed promising anticancer activity comparable to established chemotherapeutics like etoposide .

- Antimicrobial Evaluation : Another research effort focused on testing the compound against multiple microbial strains, revealing varying degrees of effectiveness and suggesting potential applications in treating infections .

- Neuroprotective Assessment : Almehizia et al. synthesized related compounds and screened them for neuroprotective activities, highlighting the potential of pyrimidine derivatives in combating cognitive decline associated with Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and condensation. Key steps include the introduction of methylsulfanyl and isopropyl groups via thiol-alkylation and Friedel-Crafts acylation. Critical reaction conditions include temperature control (80–120°C), anhydrous solvents (e.g., THF or DMF), and catalysts like palladium for cross-coupling reactions. Intermediate purity is monitored via TLC or HPLC, with column chromatography used for purification. Yield optimization requires strict exclusion of moisture and oxygen in sensitive steps .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction data collected at 100 K (to minimize thermal motion) are refined using SHELXL for precise bond lengths and angles. Space group determination and disorder modeling are critical for resolving complex substituent arrangements .

- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies functional groups (e.g., methylsulfanyl at δ 2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da tolerance) .

Q. What safety protocols are essential when handling this compound during synthesis and biological testing?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods for volatile intermediates (e.g., thiol-containing precursors).

- Waste disposal : Segregate halogenated waste (from chlorinated solvents) and neutralize acidic/byproduct streams before disposal. Compliance with institutional Chemical Hygiene Plans is mandatory .

Advanced Research Questions

Q. How can computational strategies optimize the synthetic pathway and predict reaction intermediates?

- Methodological Answer :

- Reaction path search : Density Functional Theory (DFT) calculates transition states and intermediates (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Machine learning : ICReDD’s pipeline integrates quantum calculations with experimental data to prioritize high-yield routes. For example, predicting steric hindrance in nucleophilic substitution steps guides solvent selection (e.g., polar aprotic vs. protic) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized assays : Use fixed IC₅₀ protocols (e.g., 72-hour MTT assays with HepG2 cells) and consistent solvent systems (e.g., DMSO ≤0.1% v/v).

- Meta-analysis : Apply frameworks from contested data methodologies to identify confounding variables (e.g., batch-to-batch purity variations, endotoxin contamination). Cross-validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : AutoDock Vina screens binding poses against target proteins (e.g., kinase domains).

- Molecular Dynamics (MD) : GROMACS simulates ligand-protein stability over 100 ns trajectories (AMBER force field).

- Mutagenesis : Alanine scanning identifies critical binding residues (e.g., Lys123 in ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.